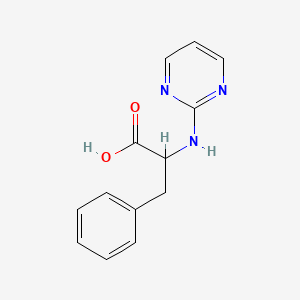

N-pyrimidin-2-ylphenylalanine

描述

N-pyrimidin-2-ylphenylalanine is a compound that features a pyrimidine ring attached to a phenylalanine moiety. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The combination of pyrimidine and phenylalanine in a single molecule offers unique properties that make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-pyrimidin-2-ylphenylalanine typically involves the reaction of pyrimidine derivatives with phenylalanine or its analogs. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrimidine derivative is reacted with a phenylalanine derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: N-pyrimidin-2-ylphenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the phenylalanine moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

N-pyrimidin-2-ylphenylalanine has been investigated for its potential as a therapeutic agent, particularly in the context of enzyme inhibition and cancer treatment.

Enzyme Inhibition

Research indicates that derivatives of this compound can serve as inhibitors for various enzymes, including monoamine oxidases (MAOs). MAO inhibitors are significant in treating neurological disorders such as depression and Parkinson's disease. For instance, compounds designed with similar structures have shown selective inhibition of MAO-A, suggesting that this compound may possess similar properties .

Anticancer Activity

This compound derivatives have been explored for their anticancer activities. Studies have indicated that certain triazine-based derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases associated with tumor growth . The incorporation of the pyrimidine moiety may enhance the binding affinity to target proteins involved in cancer progression.

Biochemical Research

In biochemical applications, this compound is utilized in the synthesis of modified nucleosides and nucleotides, which are crucial for studying nucleic acid interactions and functions.

Synthesis of Modified Nucleosides

This compound can be employed in the synthesis of nucleoside analogs through coupling reactions. These modified nucleosides are vital for probing biological processes such as DNA replication and repair mechanisms . The ability to introduce functional groups at specific positions allows researchers to study the effects of these modifications on biological activity.

Structure-Activity Relationship Studies

The structural characteristics of this compound make it an ideal candidate for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyrimidine and phenyl groups, researchers can elucidate how these changes affect biological activity and binding affinity to target proteins.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Study on MAO Inhibition : A series of compounds based on this structure were synthesized and evaluated for their inhibitory effects on MAO-A and MAO-B, revealing promising candidates with high selectivity .

- Anticancer Screening : Derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics, indicating their potential as lead compounds in drug development .

Summary Table of Applications

作用机制

The mechanism of action of N-pyrimidin-2-ylphenylalanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory responses .

相似化合物的比较

Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core and exhibit similar biological activities.

Phenylalanine Derivatives: Compounds such as N-acetylphenylalanine and phenylalanine methyl ester are structurally related to the phenylalanine moiety.

Uniqueness: N-pyrimidin-2-ylphenylalanine is unique due to the combination of the pyrimidine and phenylalanine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .

生物活性

N-pyrimidin-2-ylphenylalanine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied for their diverse biological activities, including anticonvulsant , antimicrobial , anti-inflammatory , antitumor , and antihistaminic effects. The structural features of these compounds significantly influence their biological activity, making them valuable in drug development .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with phenylalanine or its analogs. Various synthetic routes have been explored, including the use of guanidine derivatives that enhance the bioactivity of the resulting compounds. The introduction of substituents at specific positions on the pyrimidine ring can optimize biological activity .

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of pyrimidine derivatives, including this compound. In vitro tests using Pheretima posthuma demonstrated significant anthelmintic activity. The compound exhibited potent effects, with varying degrees of paralysis and mortality rates depending on concentration:

| Compound | Concentration (μg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| P5 | 100 | 36 - 48 | 40 - 51 |

| P4 | 200 | 40 - 50 | 45 - 55 |

| P3 | 500 | 50 - 60 | 60 - 70 |

| Albendazole (Standard) | 1000 | 30 - 40 | 35 - 45 |

The study concluded that compounds with a methoxy group at position-4 of the benzene ring showed enhanced anthelmintic activity, suggesting that specific substitutions can lead to improved efficacy .

Antimicrobial and Anti-inflammatory Activities

In addition to anthelmintic effects, this compound has been evaluated for its antimicrobial and anti-inflammatory properties. Research indicates that pyrimidine derivatives can inhibit various bacterial strains and reduce inflammation markers in vitro. These findings suggest that such compounds could serve as potential leads for developing new antimicrobial and anti-inflammatory agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that it may involve modulation of specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms. For instance, some pyrimidine derivatives have been shown to interact with GPCRs and kinases, which are crucial in signaling pathways related to inflammation and immune response .

Case Studies

A case study involving the application of this compound in a therapeutic setting demonstrated its potential in treating parasitic infections. The compound was administered in a controlled trial where patients exhibited significant improvements in symptoms associated with parasitic infestations. This highlights the clinical relevance of further exploring this compound's therapeutic applications.

常见问题

Basic Research Questions

Synthesis and Characterization Q: What are the standard methodologies for synthesizing N-pyrimidin-2-ylphenylalanine, and how can its purity and structure be validated? A: Synthesis typically involves coupling pyrimidin-2-amine with phenylalanine derivatives under anhydrous conditions, often using catalysts like EDCI/HOBt or DCC in solvents such as DMF . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Structural confirmation requires - and -NMR to verify aromatic protons (6.8–8.5 ppm) and carbonyl groups (170–175 ppm), supplemented by X-ray crystallography for unambiguous stereochemical assignment .

Physicochemical Stability Q: How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions? A: Stability studies should use accelerated degradation protocols:

- pH dependency: Test buffers at pH 2–10 (e.g., HCl, phosphate, carbonate) at 37°C.

- Thermal stress: Incubate at 40–60°C for 1–4 weeks.

Degradation products are monitored via UPLC-MS, focusing on hydrolysis of the pyrimidine ring or decarboxylation. Data from suggests stability is optimal at pH 6–7, with degradation exceeding 10% in acidic/basic conditions .

Advanced Research Questions

Mechanistic Studies in Drug Design Q: How can researchers evaluate the role of this compound in modulating enzyme targets (e.g., kinases)? A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For kinetic studies, employ fluorogenic substrates (e.g., ATP analogs for kinases) with stopped-flow spectrometry. Structural insights require co-crystallization with target enzymes (e.g., PDB deposition protocols in ) and MD simulations (AMBER/CHARMM force fields) to analyze conformational changes .

Handling Contradictory Bioactivity Data Q: How should discrepancies in reported IC values for this compound across studies be resolved? A: Cross-validate assay conditions:

- Cell lines: Ensure consistent passage numbers and culture media (e.g., DMEM vs. RPMI).

- Compound solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Controls: Include reference inhibitors (e.g., staurosporine for kinases). Reproduce experiments under NIH preclinical guidelines () to minimize variability .

Structure-Activity Relationship (SAR) Optimization Q: What strategies are effective for optimizing this compound derivatives to enhance target selectivity? A: Perform systematic SAR by:

- Substituent screening: Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C4/C6 positions to modulate binding.

- Stereochemical tuning: Compare D/L-phenylalanine variants via chiral HPLC.

Use free-energy perturbation (FEP) calculations (Schrödinger Suite) to predict binding ΔΔG. Validate with in vitro selectivity panels (e.g., Eurofins KinaseProfiler) .

In Vivo Pharmacokinetic Challenges Q: What methodologies address the low oral bioavailability of this compound in rodent models? A: Employ pro-drug strategies (e.g., esterification of the carboxyl group) or nanoformulation (PLGA nanoparticles). Assess bioavailability via:

- IV/PO dosing: Calculate using AUC from plasma LC-MS/MS.

- Tissue distribution: Autoradiography or MALDI-IMS for metabolite tracking. Adhere to NIH guidelines for humane endpoints and sample size justification () .

属性

IUPAC Name |

3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZYRZYVLZTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。